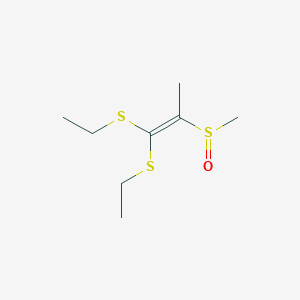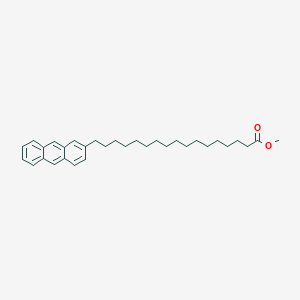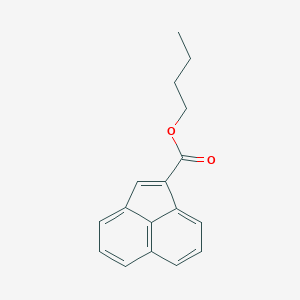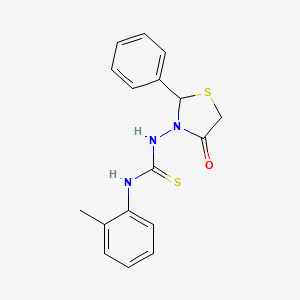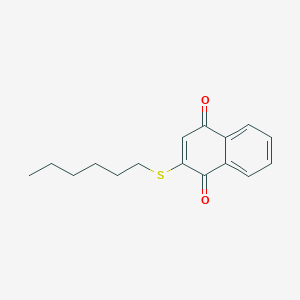![molecular formula C12H14AsN5O5 B14384312 3-{2-[2-(4-Arsonophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine CAS No. 88180-56-7](/img/structure/B14384312.png)
3-{2-[2-(4-Arsonophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[2-(4-Arsonophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine is a complex organic compound that features an arsonophenyl group, a hydrazinylidene linkage, and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[2-(4-Arsonophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine typically involves the reaction of 4-arsonophenylhydrazine with an imidazole derivative under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and automated purification systems to handle large volumes of reactants and products.
化学反応の分析
Types of Reactions
3-{2-[2-(4-Arsonophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine can undergo various chemical reactions, including:
Oxidation: The arsonophenyl group can be oxidized to form arsonic acids.
Reduction: The hydrazinylidene linkage can be reduced to form hydrazine derivatives.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Arsonic acids and their derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
科学的研究の応用
3-{2-[2-(4-Arsonophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 3-{2-[2-(4-Arsonophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine involves its interaction with molecular targets such as enzymes and receptors. The arsonophenyl group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The hydrazinylidene linkage allows the compound to act as a chelating agent, binding to metal ions and affecting their biological availability.
類似化合物との比較
Similar Compounds
Arsenazo III: 3,6-bis[(2-arsonophenyl)hydrazinylidene]-4,5-dioxonaphthalene-2,7-disulfonic acid.
Thorin: Disodium 3-hydroxy-4-[(2-arsonophenyl)diazenyl]naphthalene-2,7-disulfonate.
Uniqueness
3-{2-[2-(4-Arsonophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine is unique due to its imidazole ring, which imparts distinct chemical properties and reactivity compared to other arsonophenyl compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
特性
CAS番号 |
88180-56-7 |
|---|---|
分子式 |
C12H14AsN5O5 |
分子量 |
383.19 g/mol |
IUPAC名 |
(2S)-2-amino-3-[2-[(4-arsonophenyl)diazenyl]-1H-imidazol-5-yl]propanoic acid |
InChI |
InChI=1S/C12H14AsN5O5/c14-10(11(19)20)5-9-6-15-12(16-9)18-17-8-3-1-7(2-4-8)13(21,22)23/h1-4,6,10H,5,14H2,(H,15,16)(H,19,20)(H2,21,22,23)/t10-/m0/s1 |
InChIキー |
JIOYLPUFOWARLQ-JTQLQIEISA-N |
異性体SMILES |
C1=CC(=CC=C1N=NC2=NC=C(N2)C[C@@H](C(=O)O)N)[As](=O)(O)O |
正規SMILES |
C1=CC(=CC=C1N=NC2=NC=C(N2)CC(C(=O)O)N)[As](=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


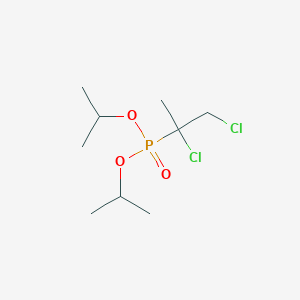
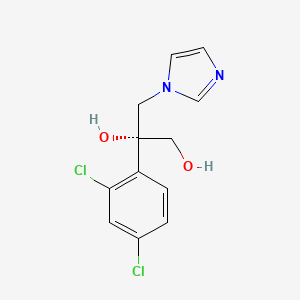

![Phosphonic acid, [(dipropylamino)methyl]-, diethyl ester](/img/structure/B14384242.png)
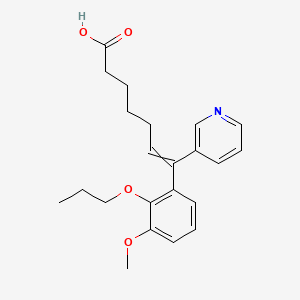
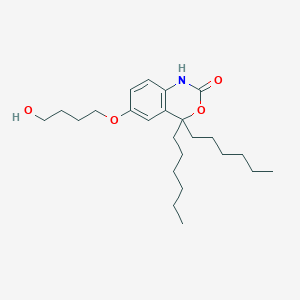
![2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14384263.png)

